molecular formula C9H7Br2N B3237394 5-Bromo-3-(bromomethyl)-1H-indole CAS No. 1388718-48-6

5-Bromo-3-(bromomethyl)-1H-indole

Cat. No.: B3237394
CAS No.: 1388718-48-6
M. Wt: 288.97 g/mol
InChI Key: RRIHRNIQRRRADK-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-1H-indole (CAS: 1388718-48-6) is a brominated indole derivative with the molecular formula C₉H₇Br₂N and a molecular weight of 288.97 g/mol . The compound features a bromine atom at position 5 and a bromomethyl substituent at position 3 of the indole core.

Properties

IUPAC Name

5-bromo-3-(bromomethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIHRNIQRRRADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-1H-indole typically involves the bromination of 3-methylindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The bromination occurs selectively at the 5-position and the methyl group, resulting in the formation of 5-Bromo-3-(bromomethyl)-1H-indole.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-(bromomethyl)-1H-indole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 3-methylindole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 5-Bromo-3-(bromomethyl)-1H-indole derivatives exhibit potential anticancer activity. Compounds with similar indole structures have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain indole derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents.

Antimicrobial Activity
Indole derivatives, including 5-Bromo-3-(bromomethyl)-1H-indole, have been screened for antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .

Organic Synthesis

Building Block for Complex Molecules
5-Bromo-3-(bromomethyl)-1H-indole serves as an essential intermediate in the synthesis of more complex indole derivatives. Its bromine substituents enhance reactivity, allowing for various substitution reactions that can lead to the formation of novel compounds with improved biological properties.

Catalytic Applications
This compound is also employed in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds, making it a valuable reagent in organic synthesis.

Industrial Applications

Agrochemicals
The compound has potential applications in the synthesis of agrochemicals, particularly in developing pesticides and herbicides due to its biological activity .

Dyes and Pigments
5-Bromo-3-(bromomethyl)-1H-indole can also be utilized in the production of dyes and pigments, leveraging its chemical properties for coloring agents in various industries.

Study on Anticancer Properties

A series of indole derivatives were synthesized and tested against acute myeloid leukemia (AML) cell lines. One derivative exhibited complete tumor regression in vivo at a dosage of 60 mg/kg/d without significant toxicity, highlighting the therapeutic potential of indole-based compounds.

Antimicrobial Screening

Various indole-based compounds were screened for their ability to inhibit bacterial growth. Some exhibited significant activity against a range of bacteria, suggesting a promising role for these compounds in antibiotic development.

Chemical Properties and Mechanism of Action

The molecular structure of 5-Bromo-3-(bromomethyl)-1H-indole includes an indole core with two bromine substituents, which enhances its reactivity. The mechanism of action involves interactions with specific molecular targets, leading to enzyme inhibition or disruption of cellular processes. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their function and resulting in biological effects .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-1H-indole involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural and Molecular Features
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
5-Bromo-3-(bromomethyl)-1H-indole 5-Br, 3-(BrCH₂) C₉H₇Br₂N 288.97 1388718-48-6
5-Bromo-3-methyl-1H-indole 5-Br, 3-CH₃ C₉H₈BrN 210.07 10075-48-6
(R)-5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole 5-Br, 3-(pyrrolidinyl-CH₂) C₁₄H₁₇BrN₂ 293.20 143322-57-0
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole 5-Br, 3-(triazole-ethyl) C₂₁H₁₉BrN₄O₂ 427.08 -
5-Bromo-3-(2-(2-chloropyrimidin-4-yl)ethyl)-1H-indole 5-Br, 3-(chloropyrimidine-ethyl) C₁₄H₁₁BrClN₃ 344.61 -

Key Observations :

  • Bioactivity Potential: Pyrrolidine- and triazole-substituted analogues (e.g., CAS 143322-57-0) are often explored for receptor-binding applications due to their nitrogen-rich pharmacophores .

Key Observations :

  • Yield Variability : Triazole-substituted derivatives achieve moderate yields (50%) via CuAAC , whereas pyrrolidine analogues show lower yields due to steric challenges .
  • Catalytic Efficiency : Palladium-based methods (e.g., for pyrimidine derivatives) offer regioselective coupling but require stringent conditions .

Physicochemical and Spectroscopic Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) HRMS ([M+H]⁺)
5-Bromo-3-(bromomethyl)-1H-indole Not reported Not available Not available Not available
5-Bromo-3-methyl-1H-indole 141–142 (compound 34) 3250 (N-H), 1600 (C=C) 7.80 (s, 1H, indole-H), 2.45 (s, 3H, CH₃) 210.07 (calcd)
5-Bromo-3-(triazole-ethyl)-1H-indole Not reported 3100 (C-H), 1650 (C=N) 4.51 (t, J=5.8 Hz, 2H, CH₂), 3.72 (s, 3H, OCH₃) 427.0757
(R)-5-Bromo-3-(pyrrolidinyl-CH₂)-1H-indole Not reported 2950 (C-H), 1450 (C-N) 3.22 (t, J=6.7 Hz, 2H, CH₂), 1.48 (m, 4H, pyrrolidine) 293.20

Key Observations :

  • Spectroscopic Gaps : The target compound lacks reported IR/NMR data, limiting direct comparison. However, methyl and triazole derivatives show characteristic peaks for substituents (e.g., OCH₃ at δ 3.72 ppm in triazole analogues) .
  • Mass Spectrometry : HRMS data confirm molecular weights with high accuracy (e.g., 427.0757 for triazole derivatives vs. 427.08 theoretical) .

Biological Activity

5-Bromo-3-(bromomethyl)-1H-indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

5-Bromo-3-(bromomethyl)-1H-indole features two bromine substituents on the indole core, which enhances its reactivity and potential biological activity. The general structure can be represented as follows:

C9H7Br2N\text{C}_9\text{H}_7\text{Br}_2\text{N}

The presence of bromine atoms is significant as they can influence the compound's interaction with biological targets, potentially leading to enhanced antimicrobial and anticancer effects.

Antimicrobial Properties

Preliminary studies have suggested that 5-Bromo-3-(bromomethyl)-1H-indole exhibits antimicrobial activity against various pathogens. A study indicated that compounds with halogen substitutions, particularly bromine, typically show increased effectiveness against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans . The minimum inhibitory concentration (MIC) values for related compounds suggest that halogenated indoles can effectively inhibit microbial growth.

Compound NameMIC (µg/mL)Activity
5-Bromo-3-(bromomethyl)-1H-indoleTBDAntimicrobial
Related Indole Compound≤0.25Anti-MRSA

Anticancer Activity

Research has also explored the anticancer potential of 5-Bromo-3-(bromomethyl)-1H-indole. Indoles are known to interact with various cellular pathways involved in cancer progression. The compound may exert its effects through multiple mechanisms, including enzyme inhibition and disruption of cellular processes .

In vitro studies have shown that certain brominated indoles can induce apoptosis in cancer cell lines. For example, a related study demonstrated that structurally similar compounds exhibited significant cytotoxicity against various cancer types, indicating a potential role for 5-Bromo-3-(bromomethyl)-1H-indole in cancer therapy .

The mechanisms underlying the biological activity of 5-Bromo-3-(bromomethyl)-1H-indole are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, leading to:

  • Enzyme Inhibition : Compounds with bromine substitutions have been shown to inhibit enzymes critical to microbial survival and cancer cell proliferation.
  • Disruption of Cellular Processes : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the indole ring significantly affect biological activity. For instance, compounds with bromine at specific positions on the indole core tend to exhibit higher antimicrobial and anticancer activities compared to their non-brominated counterparts .

Comparative Analysis of Indole Derivatives

Compound NameSubstituent PositionActivity TypeMIC/IC50
5-Bromo-3-(bromomethyl)-1H-indole3, 5Antimicrobial/CytotoxicTBD
Tert-butyl 5-bromo-3-(cyanomethyl)-1H-indole3, 4AnticancerTBD
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indole3, 5AntimicrobialTBD

Case Studies

Several case studies highlight the efficacy of brominated indoles in clinical settings:

  • Study on MRSA : A recent study evaluated a library of indole derivatives against MRSA strains, identifying several compounds with potent activity (MIC ≤ 0.25 µg/mL), underscoring the importance of halogenation in enhancing antimicrobial properties .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of various indole derivatives against human cancer cell lines. The results indicated promising anticancer activity linked to specific structural features of brominated indoles .

Q & A

Q. How should researchers address discrepancies in NMR data for structurally similar indole compounds?

  • Analysis : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration differences shift proton signals. Referencing internal standards (e.g., TMS) and reporting coupling constants (e.g., J = 8.5 Hz) improves reproducibility. For example, the C3 methoxymethyl group in CDCl₃ appears at δ 4.46 ppm but may shift in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.